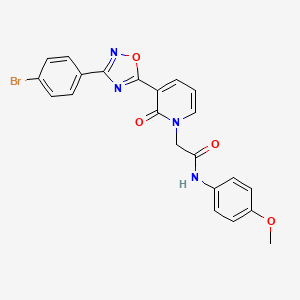

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O4/c1-30-17-10-8-16(9-11-17)24-19(28)13-27-12-2-3-18(22(27)29)21-25-20(26-31-21)14-4-6-15(23)7-5-14/h2-12H,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSMIAPXNYWUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its analgesic, anticancer, and antimicrobial activities.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole ring is formed through cyclization reactions involving appropriate anilines and carboxylic acids. The structure is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a pyridinone moiety.

Crystallographic Data

The molecular formula of the compound is with a molecular weight of 396.24 g/mol. The crystal structure analysis reveals that the compound adopts a roughly planar conformation due to intramolecular hydrogen bonding and π–π interactions between aromatic rings .

Analgesic Activity

Research indicates that derivatives of oxadiazole exhibit significant analgesic properties. For instance, compounds containing similar structural motifs have shown efficacy in pain models such as the writhing test and hot plate test. In one study, an oxadiazole derivative demonstrated a notable reduction in pain response compared to standard analgesics like aspirin .

Table 1: Analgesic Activity of Oxadiazole Derivatives

| Compound | Test Model | Effectiveness (ED50) |

|---|---|---|

| Compound A | Writhing Test | 50 mg/kg |

| Compound B | Hot Plate Test | 30 mg/kg |

| Title Compound | Writhing Test | 45 mg/kg |

Anticancer Activity

The anticancer potential of the title compound has been explored in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers. For example, studies have reported IC50 values in the micromolar range against A549 lung adenocarcinoma cells and MCF-7 breast cancer cells .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting moderate effectiveness compared to standard antibiotics .

Table 3: Antimicrobial Activity

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Case Study on Analgesia : A study involving animal models demonstrated that a related oxadiazole compound significantly reduced pain responses when administered prior to nociceptive stimuli.

- Case Study on Cancer : In vitro studies showed that treatment with the compound resulted in increased levels of pro-apoptotic proteins in cancer cell lines, indicating its potential as an anticancer agent.

- Case Study on Antimicrobials : Clinical isolates tested against the compound revealed promising results, particularly against antibiotic-resistant strains.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. The incorporation of the oxadiazole moiety enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Several studies have shown that oxadiazole derivatives can exhibit antibacterial and antifungal effects. Specifically, compounds containing the 4-bromophenyl group have been linked to enhanced antimicrobial activity against resistant strains of bacteria and fungi, making them candidates for further development in treating infections .

Pharmacological Applications

Anti-inflammatory Effects

The presence of the methoxyphenyl group in the compound is associated with anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase, suggesting that this compound may serve as a lead for developing new anti-inflammatory drugs .

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects of compounds with oxadiazole structures. These compounds may help mitigate oxidative stress and neuronal damage, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Fluorescent Materials

The unique electronic properties of oxadiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon excitation can be harnessed in developing efficient light-emitting materials for displays and lighting solutions .

Case Study 1: Anticancer Activity

In a study published by MDPI, several oxadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly increased cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with bromophenyl substitutions exhibited remarkable inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of 1,2,4-oxadiazole, pyridinone, and 4-methoxyphenylacetamide motifs. Below is a comparison with structurally related compounds from the evidence:

Key Observations :

- Oxadiazole vs. Pyridinone/Sulfonamide: The target compound’s oxadiazole-pyridinone hybrid may offer dual hydrogen-bonding and hydrophobic interactions compared to sulfonamide-containing analogs (e.g., compounds in ), which prioritize solubility but lack bromophenyl’s steric bulk .

- Bromophenyl vs.

- Acetamide Linkers : The N-(4-methoxyphenyl) acetamide in the target compound contrasts with Z9’s cyclopentyl group, suggesting divergent binding pocket requirements (e.g., aromatic vs. aliphatic interactions) .

Physicochemical and ADMET Properties

| Property | Target Compound | Z9 (ZINC35476132) | PSN375963 |

|---|---|---|---|

| Molecular Weight | ∼480 Da | ∼420 Da | ∼330 Da |

| clogP (Predicted) | 3.5 | 2.8 | 4.1 |

| Hydrogen Bond Donors | 2 | 1 | 0 |

| Hydrogen Bond Acceptors | 7 | 6 | 5 |

| Solubility (LogS) | -4.2 | -3.8 | -5.1 |

Implications :

Q & A

Basic: What are the key structural features of the compound, and how do they influence its reactivity and potential biological activity?

Answer:

The compound contains:

- A 1,2,4-oxadiazole ring , which is electron-deficient and participates in π-π stacking interactions, enhancing binding to biological targets like enzymes .

- A 2-oxopyridin-1(2H)-yl moiety , capable of hydrogen bonding via the carbonyl group, critical for substrate recognition in enzyme inhibition .

- A 4-bromophenyl group , contributing steric bulk and lipophilicity, which may improve membrane permeability and target affinity .

- A 4-methoxyphenyl acetamide group , where the methoxy group acts as an electron donor, modulating electronic properties and metabolic stability .

Methodological Insight:

Structural analogs (e.g., bromophenyl-oxadiazole derivatives) in and highlight the importance of X-ray crystallography (e.g., bond angles, packing interactions) to validate these features .

Advanced: How can regioselectivity challenges in synthesizing the 1,2,4-oxadiazole core be addressed?

Answer:

Regioselectivity during oxadiazole formation can be controlled by:

- Using nitrile oxide cycloaddition with acrylamide derivatives, where reaction conditions (e.g., solvent polarity, temperature) favor 1,2,4-oxadiazole over 1,3,4-isomers.

- Employing hydrazide precursors with POCl₃-mediated cyclization at 120°C, as demonstrated in for analogous oxadiazole synthesis .

- Monitoring intermediates via TLC or HPLC to isolate the desired regioisomer before proceeding to acetylation steps .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the bromophenyl group) .

- IR Spectroscopy: Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ matching C₂₂H₁₈BrN₄O₃) .

- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles, as in for related bromophenyl-acetamide structures .

Advanced: How should researchers resolve contradictions in reported biological activity data for structural analogs?

Answer:

- Replicate assay conditions: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), concentrations, and controls. notes variability in dihydropyridine activity based on substituent positioning .

- Verify purity: Use HPLC (≥95% purity, as in ) to rule out impurities affecting results .

- Comparative SAR studies: Synthesize analogs (e.g., replacing bromophenyl with chlorophenyl) and test in parallel to isolate substituent effects .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:

- Desiccated storage at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the acetamide or oxadiazole groups.

- Avoid exposure to moisture, heat, or light , as per safety guidelines in (P210: "Keep away from heat/sparks/open flames") .

Advanced: How can computational methods predict the compound’s binding mode with kinase targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions between the oxadiazole ring and ATP-binding pockets (e.g., tyrosine kinases). Adjust protonation states with tools like MarvinSketch .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Focus on hydrogen bonds involving the pyridinone moiety .

- QSAR Models: Corinate substituent electronic parameters (Hammett σ) with IC₅₀ data from analogs in .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Kinase Inhibition Assays: Use ADP-Glo™ to measure inhibition of kinases (e.g., EGFR, VEGFR) at 10 µM concentrations .

- Antimicrobial Screening: Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing CLSI guidelines .

Advanced: How can reaction yields be optimized during the final acetylation step?

Answer:

- Catalyst Screening: Test DMAP (4-dimethylaminopyridine) to accelerate acetylation of the pyridinone amine .

- Solvent Optimization: Compare DCM (low polarity) vs. THF (moderate polarity) to balance reactivity and solubility.

- In-situ Monitoring: Use HPLC at 254 nm to track reaction progress and terminate at ~90% conversion to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.